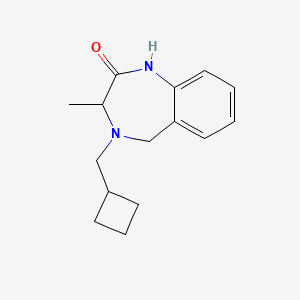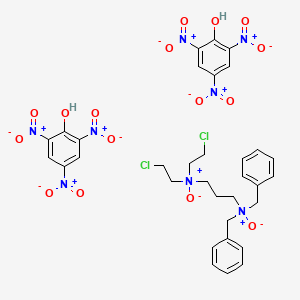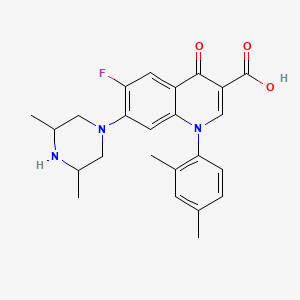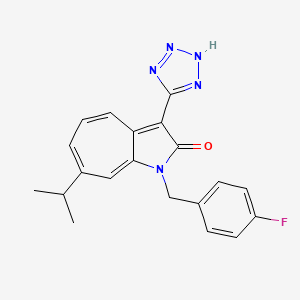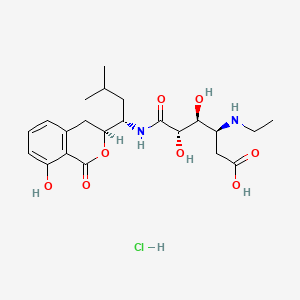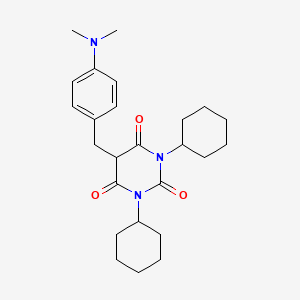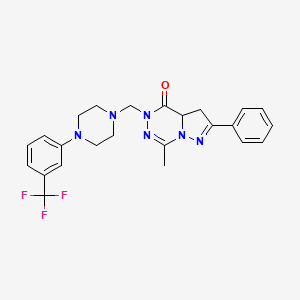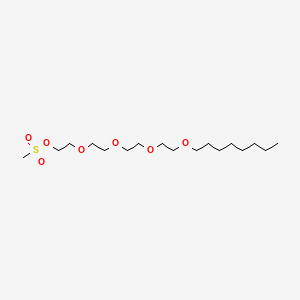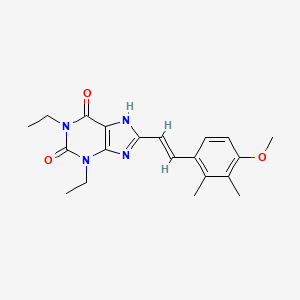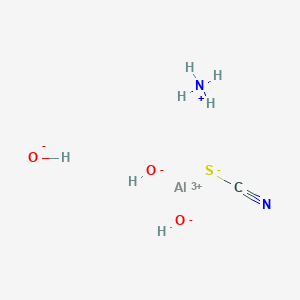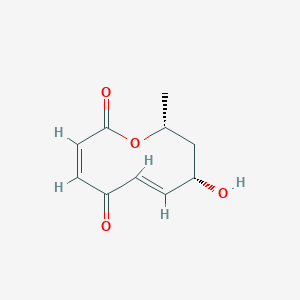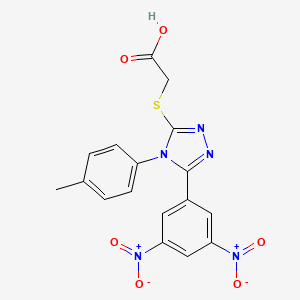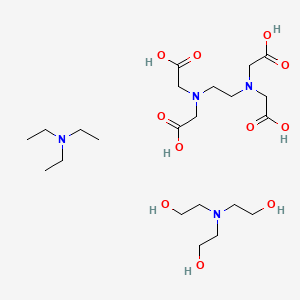
Einecs 302-413-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 302-413-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. The compound is recognized for its unique chemical properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Einecs 302-413-4 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Generally, the synthesis involves a series of chemical reactions that may include condensation, oxidation, and reduction processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This often involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and purity while minimizing costs and environmental impact. Common techniques include distillation, crystallization, and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Einecs 302-413-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Einecs 302-413-4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
The mechanism of action of Einecs 302-413-4 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism can vary based on the application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Einecs 302-413-4 can be compared with other similar compounds, such as:
- Einecs 203-622-2 (Cyclohexyl bromide)
- Einecs 203-154-9 (4-Bromoacetanilide)
- Einecs 202-293-2 (Phenyl benzoate)
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and properties, which confer unique reactivity and applications. For instance, its ability to undergo specific oxidation and reduction reactions makes it particularly valuable in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
94108-76-6 |
|---|---|
Formule moléculaire |
C22H46N4O11 |
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;2-[bis(2-hydroxyethyl)amino]ethanol;N,N-diethylethanamine |
InChI |
InChI=1S/C10H16N2O8.C6H15NO3.C6H15N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;8-4-1-7(2-5-9)3-6-10;1-4-7(5-2)6-3/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);8-10H,1-6H2;4-6H2,1-3H3 |
Clé InChI |
UQXNANWIPJABDK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


